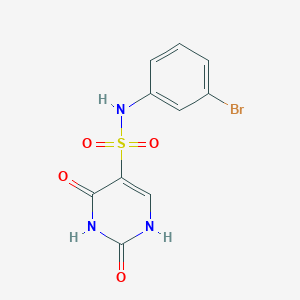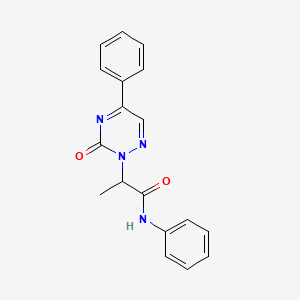![molecular formula C22H22FN3O4 B11314404 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11314404.png)
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-1,2-oxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-1,2-oxazole-3-carboxamide is a complex organic molecule that features a combination of several functional groups, including a benzodioxin ring, a dimethylamino group, a fluorophenyl group, and an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-1,2-oxazole-3-carboxamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is usually introduced via nucleophilic substitution reactions using dimethylamine.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through electrophilic aromatic substitution reactions.
Construction of the Oxazole Ring: The oxazole ring is typically formed through cyclization reactions involving appropriate precursors such as amino acids or nitriles.
Coupling Reactions: The final step involves coupling the various fragments together using amide bond formation reactions, often facilitated by coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.
化学反応の分析
反応の種類
酸化: この化合物は、特にベンゾジオキシン環で酸化反応を起こす可能性があり、キノン誘導体の形成につながります。
還元: 還元反応は、オキサゾール環で起こり、ジヒドロオキサゾール誘導体の形成につながる可能性があります。
置換: この化合物は、特にフルオロフェニル基でさまざまな置換反応を起こす可能性があり、求核剤がフッ素原子を置換します。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
置換: アミン、チオール、アルコキシドなどの求核剤は、塩基性条件下で使用できます。
主要な生成物
酸化: キノン誘導体。
還元: ジヒドロオキサゾール誘導体。
置換: 使用する求核剤に応じて、さまざまな置換誘導体。
4. 科学研究への応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造により、新しい合成方法論と反応機構を探求することができます。
生物学
生物学研究では、この化合物は、その多様な官能基により、酵素相互作用と受容体結合を研究するためのプローブとして使用できます。
医学
医薬品化学では、この化合物は、新薬開発のリード化合物として可能性を秘めています。その構造的特徴は、さまざまな生体標的に相互作用する可能性を示唆しており、創薬プログラムの候補となります。
産業
産業分野では、この化合物は、ポリマーやコーティングなどの特定の特性を持つ新素材の開発に使用できます。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding due to its diverse functional groups.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
5-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-N-[2-(ジメチルアミノ)-2-(4-フルオロフェニル)エチル]-1,2-オキサゾール-3-カルボキサミド の作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴う可能性があります。化合物のさまざまな官能基により、水素結合、疎水性相互作用、ファンデルワールス力など、さまざまなタイプの相互作用を形成できます。これらの相互作用は、標的タンパク質の活性を調節し、観察される生物学的効果につながります。
類似化合物との比較
類似化合物
- 5-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-N-[2-(ジメチルアミノ)-2-(4-クロロフェニル)エチル]-1,2-オキサゾール-3-カルボキサミド
- 5-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-N-[2-(ジメチルアミノ)-2-(4-ブロモフェニル)エチル]-1,2-オキサゾール-3-カルボキサミド
- 5-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-N-[2-(ジメチルアミノ)-2-(4-メチルフェニル)エチル]-1,2-オキサゾール-3-カルボキサミド
独自性
5-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-N-[2-(ジメチルアミノ)-2-(4-フルオロフェニル)エチル]-1,2-オキサゾール-3-カルボキサミド の独自性は、フルオロフェニル基の存在にあります。これは、その生物学的活性と薬物動態的特性に大きな影響を与える可能性があります。フッ素原子は、化合物の代謝安定性と標的タンパク質への結合親和性を高めることができ、さらなる研究と開発のための貴重な化合物となります。
特性
分子式 |
C22H22FN3O4 |
|---|---|
分子量 |
411.4 g/mol |
IUPAC名 |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H22FN3O4/c1-26(2)18(14-3-6-16(23)7-4-14)13-24-22(27)17-12-20(30-25-17)15-5-8-19-21(11-15)29-10-9-28-19/h3-8,11-12,18H,9-10,13H2,1-2H3,(H,24,27) |
InChIキー |
IOXVBDGPCMJIKY-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(CNC(=O)C1=NOC(=C1)C2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-ethyl-3-(morpholin-4-ylsulfonyl)phenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11314323.png)
![2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(1-phenylethyl)acetamide](/img/structure/B11314343.png)
![7-Chloro-2-[3-(dimethylamino)propyl]-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11314350.png)

![N-[1-(4-fluorophenyl)ethyl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11314366.png)

![2-(3,4-dimethylphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11314387.png)
![5-bromo-N-[4-(diethylamino)benzyl]-N-(pyridin-2-yl)furan-2-carboxamide](/img/structure/B11314389.png)
![2-(3-Chlorophenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11314412.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2,2-diphenylacetamide](/img/structure/B11314418.png)
![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoic acid](/img/structure/B11314423.png)
![N-(4-methoxyphenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11314426.png)
![2-Ethoxy-4-{2-[2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]ethyl}phenyl ethyl ether](/img/structure/B11314431.png)
